molecular formula C12H14N2OS B2476164 N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide CAS No. 940849-59-2

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2476164
CAS No.: 940849-59-2
M. Wt: 234.32
InChI Key: KBDSAFKXPDFNSQ-UHFFFAOYSA-N
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Description

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a synthetic α,β-unsaturated carbonyl derivative characterized by a prop-2-enamide backbone functionalized with a cyano group at the α-position, a thiophen-3-yl substituent at the β-position, and an N-butyl amide group.

Properties

IUPAC Name

N-butyl-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-3-5-14-12(15)11(8-13)7-10-4-6-16-9-10/h4,6-7,9H,2-3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSAFKXPDFNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CSC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader family of 2-cyano-3-(heteroaryl)prop-2-enamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Activities Reference
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide N-butyl, thiophen-3-yl Not explicitly reported; inferred electronic properties -
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-Fluoro-4-(trifluoromethyl)phenyl, phenyl Bactericidal activity against Staphylococcus aureus and MRSA; comparable to ampicillin
(2E)-N-(3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (Compound 36a) Naphthalen-2-yl, cyclopenta[b]thiophen-2-yl Anti-proliferative activity; characterized by NMR and MS
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) 4-Oxo-4H-chromone-3-yl Optical/electronic applications (e.g., fluorescence)
(Z)-N-phenyl-3-(phenylselanyl)prop-2-enamide Phenylselanyl, phenyl Novel organoselenium compound; regioselective synthesis
Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives (Compounds 108–111) Derived from 2-cyano-3-methyl-sulfanyl-N-phenylprop-2-enamide Antimicrobial activity

Physicochemical and Electronic Properties

  • Lipophilicity :
    • Substituents significantly influence logP/logD values. For example, trifluoromethyl groups in Compound 10 increase hydrophobicity (logD7.4 ≈ 3.2), whereas thiophene (logD7.4 ~2.5) balances lipophilicity and solubility .
  • Electronic Effects: The cyano group stabilizes the enamide via conjugation, while thiophene’s electron-rich nature may enhance charge-transfer interactions in optical applications (e.g., Compound 1) .

Biological Activity

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound with significant biological activity, characterized by its unique structural features that include a cyano group, a thiophene ring, and an enamide structure. This compound has garnered attention in medicinal chemistry and material science due to its potential interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C₁₀H₁₃N₂OS. The presence of the cyano group allows for hydrogen bonding and electrostatic interactions, while the thiophene ring facilitates π-π stacking interactions. These structural attributes suggest that this compound may modulate the activity of enzymes and receptors, making it a valuable probe in biochemical research.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and modulation of metabolic pathways. Its interaction studies have focused on binding affinity and activity against various enzymes and receptors.

Enzyme Inhibition

Compounds similar to this compound have been shown to act as enzyme inhibitors. For instance, studies have demonstrated that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects, which are essential in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Anti-inflammatory Activity : In vitro studies have shown that compounds structurally related to this compound exhibit potent inhibition of COX enzymes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential therapeutic applications .
  • Cancer Research : The compound's ability to modulate key signaling pathways has prompted investigations into its anticancer properties. Preliminary studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines, although further research is required to elucidate these mechanisms.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound reveals that the specific Z-isomer configuration influences its reactivity and interaction profiles compared to its E-isomer counterparts. This distinction can lead to variations in biological activity and chemical properties, making it an important compound for further study in both synthetic and medicinal chemistry contexts.

Compound Name Structural Features Unique Aspects
E-N-butyl...E-isomer configurationDifferent spatial arrangement affecting reactivity
2-Cyano...Lacks butyl substituentSimpler structure without alkyl chain
N-butyl...Varies in substituents on thiopheneDifferent functional groups leading to diverse properties

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